Se-phenyl 3-oxobutaneselenoate
Description
Se-Phenyl 3-oxobutaneselenoate is a selenoester compound characterized by a selenium atom bonded to a phenyl group and a 3-oxobutane moiety. Selenoesters like Se-phenyl 3-oxobutaneselenoate are pivotal in organic synthesis, particularly in palladium-catalyzed carbonylative reactions and aldol condensations, where they act as acylating agents or intermediates for bioactive molecules . Their unique reactivity stems from the nucleophilic selenium atom, enabling diverse transformations such as radical annulation and chemoselective modifications .
Properties
Molecular Formula |
C10H10O2Se |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
Se-phenyl 3-oxobutaneselenoate |
InChI |
InChI=1S/C10H10O2Se/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
VVFWLJPRUUETAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Se-phenyl 3-oxobutaneselenoate can be synthesized through several methods. One common approach involves the reaction of phenylselenol with 3-oxobutanoic acid under controlled conditions. This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Se-phenyl 3-oxobutaneselenoate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound .
Chemical Reactions Analysis
Chemical Reactions of Organoselenium Compounds
Organoselenium compounds are known for their ability to participate in redox reactions. They can act as antioxidants by scavenging free radicals, a property often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay . Additionally, these compounds can exhibit pro-oxidant activity under certain conditions.
Redox Reactions
In redox reactions, organoselenium compounds can be oxidized to form selenoxides or selenones, which can then be reduced back to the original selenide form. This cycle is crucial for their antioxidant activity.
Antioxidant Activity
| Compound Type | Antioxidant Activity | Reference |
|---|---|---|
| β-Carbonyl Selenides | High reactivity in scavenging free radicals | |
| Selenylacetic Acid Derivatives | Exhibited antioxidant properties |
Biological Activities
Organoselenium compounds have been studied for their anticancer and cytotoxic activities. For example, selenylacetic acid derivatives have shown significant cytotoxicity against various cancer cell lines .
Anticancer Activity
Scientific Research Applications
Se-phenyl 3-oxobutaneselenoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Se-phenyl 3-oxobutaneselenoate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. The compound’s selenol group plays a crucial role in these reactions by undergoing redox cycling between different oxidation states . Additionally, it can modulate enzyme activity by forming covalent bonds with cysteine residues in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key selenoesters and analogs, highlighting their synthetic routes, yields, physical properties, and applications:
Key Structural and Functional Differences
Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like Se-phenyl 3-cyanobenzoselenoate exhibit enhanced stability and reactivity in radical reactions due to the electron-deficient aromatic ring . In contrast, Se-phenyl 4-acetylbenzoselenoate’s acetyl group facilitates nucleophilic additions, making it suitable for conjugate reductions . Electron-Donating Groups (EDGs): Derivatives with methoxy or hydroxy groups (e.g., vanillin-derived selenoesters) show improved solubility and bioactivity, particularly in antiviral applications .
TiCl4-mediated aldol condensations achieve higher yields (72–84%) and stereoselectivity (>97% E isomer) for α,β-unsaturated selenoesters, critical for antiviral drug design .
Biological Activity: Se-phenyl benzoselenoate (PhSeC(O)Ph) shows weak carbonic anhydrase inhibition (Ki > 100 µM), whereas selenocarbamates with similar structures exhibit potent inhibition (Ki < 1 µM) due to enzyme-triggered release of benzeneselenol . Aldol-derived selenoesters (e.g., compound 6f) demonstrate significant antiviral activity against herpes simplex virus type 1 (HSV-1) with EC50 values < 10 µM .
Radical Reactivity: Se-phenyl 4-methylbenzenesulfonoselenoate generates aryl sulfonyl radicals under thermal conditions, enabling 5-exo-dig annulations for constructing sulfone-containing heterocycles . This contrasts with selenoesters lacking sulfonyl groups, which primarily undergo conjugate additions .
Critical Analysis of Contradictions and Limitations
- Catalyst Dependency : While H2SO4/HCOOH systems are cost-effective for Pd-catalyzed syntheses, they underperform for electron-rich substrates compared to TiCl4-based methods .
- Bioactivity Variability: Structural analogs with minor substituent changes (e.g., cyan vs. acetyl groups) show divergent biological effects, underscoring the need for precise functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
